molecular formula C8H10ClN3S B1522461 4-(6-Chloropyrimidin-4-yl)thiomorpholine CAS No. 1112278-31-5

4-(6-Chloropyrimidin-4-yl)thiomorpholine

Cat. No. B1522461
CAS RN: 1112278-31-5
M. Wt: 215.7 g/mol
InChI Key: NDRVAVOINNYSNQ-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)thiomorpholine is an organic chemical compound. It has a molecular weight of 215.71 and a molecular formula of C8H10ClN3S.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Novel Inhibitors for PI3K-AKT-mTOR Pathway

The morpholine and pyrimidine moiety, such as 4-(Pyrimidin-4-yl)morpholines, are highlighted as privileged structures for the inhibition of PI3K and PIKKs. These compounds, due to their specific interactions and conformations, serve as key inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cell growth and cancer progression. The discovery of a potent non-nitrogen containing morpholine isostere demonstrates the significance of structural analogs in designing selective dual inhibitors for mTORC1 and mTORC2, offering potential therapeutic strategies against cancer (Hobbs et al., 2019).

Charge Transfer Materials

Research into pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine structures, explores their application in charge transfer materials. These compounds exhibit promising electronic, photophysical, and charge transfer properties due to their pi-rich and pi-poor units, potentially surpassing traditional materials in efficiency. Their tunable nature suggests applications in organic electronics, highlighting the adaptability of pyrimidine derivatives in enhancing intra-molecular charge transfer (A. Irfan, 2014).

Antioxidant, Antimicrobial, and Antitubercular Activities

Synthetic efforts towards new pyrimidine-azitidinone analogs and 1H-3-indolyl derivatives incorporating pyrimidine units have shown significant biological activities. These include antioxidant, antimicrobial, and antitubercular properties, suggesting these compounds' potential in developing new therapeutic agents. The structure-activity relationship and molecular docking studies of these derivatives aim to optimize their biological efficacy, providing a foundation for future drug development (Chandrashekaraiah et al., 2014); (Aziz et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRVAVOINNYSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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